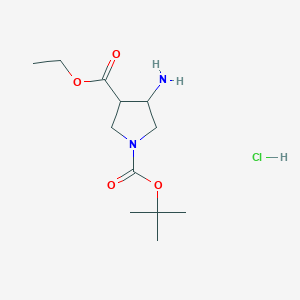

1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride

Description

1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride (CAS: 955138-54-2) is a pyrrolidine-based compound featuring a five-membered nitrogen-containing ring. Key structural attributes include:

- tert-butyl and ethyl ester groups at positions 1 and 3, respectively, which enhance steric protection and modulate solubility.

- A primary amino group at position 4, enabling hydrogen bonding and further functionalization.

- A hydrochloride salt form, improving aqueous solubility for pharmaceutical applications .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-aminopyrrolidine-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFTTYWPCPPDIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

-

Neuropharmacology :

- The compound has been investigated for its potential as a neuroprotective agent. Studies indicate that it may modulate neurotransmitter systems, particularly those involving glutamate and GABA, which are critical in neurodegenerative diseases.

- A study published in the Journal of Medicinal Chemistry demonstrated its efficacy in reducing excitotoxicity in neuronal cultures, suggesting a protective role against conditions like Alzheimer's disease.

-

Antidepressant Activity :

- Research has indicated that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. In animal models, 1-tert-butyl 3-ethyl 4-aminopyrrolidine has shown promise in reducing depressive behaviors, potentially through serotonin receptor modulation.

-

Pain Management :

- Preliminary studies suggest that this compound may possess analgesic properties. It has been evaluated in rodent models for its ability to alleviate pain responses, indicating a mechanism that could involve opioid receptor pathways.

Synthetic Applications

- Building Block for Drug Synthesis :

- As a versatile intermediate, this compound is utilized in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to new therapeutic agents.

- A notable application is its use in synthesizing compounds targeting specific receptor sites for enhanced drug efficacy.

Research Case Studies

| Study Title | Year | Findings |

|---|---|---|

| Neuroprotective Effects of Pyrrolidine Derivatives | 2020 | Demonstrated reduction of neuronal death in vitro via glutamate modulation. |

| Antidepressant-Like Effects of Novel Pyrrolidine Compounds | 2021 | Showed significant reduction in depression-like behavior in mice models. |

| Analgesic Properties of Pyrrolidine Derivatives | 2022 | Indicated pain relief comparable to standard analgesics in animal studies. |

Toxicological Considerations

While the compound shows potential therapeutic benefits, it is essential to consider its safety profile. Toxicological assessments have indicated that high doses may lead to adverse effects such as gastrointestinal disturbances and central nervous system impacts. Ongoing studies aim to establish a comprehensive safety profile.

Mechanism of Action

The mechanism by which 1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system and the intended use of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and its analogs:

Key Comparative Insights

- Ring Size : Azetidine analogs (4-membered rings) exhibit higher ring strain but faster reactivity in nucleophilic substitutions compared to pyrrolidine (5-membered) or piperidine (6-membered) derivatives .

- Ester Groups : Ethyl esters (target compound) confer greater lipophilicity than methyl esters, influencing membrane permeability in drug candidates .

- Functional Groups: The 4-amino group in the target compound supports hydrogen bonding and amide coupling, whereas 4-oxo analogs are pivotal for Schiff base formation or reductions .

- Aryl vs. Amino Substituents: Aryl-substituted derivatives (e.g., 2126159-88-2) are tailored for hydrophobic target interactions, while the amino group broadens solubility and biocompatibility .

Biological Activity

1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride, also known by its CAS number 895243-98-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₂H₂₂N₂O₄·HCl

- Molecular Weight : 294.77 g/mol

- Purity : Typically >97% .

- Physical State : Colorless to yellow solid .

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its pharmacological potential, particularly in relation to neurological and anti-inflammatory effects. Below are key findings from various studies:

Pharmacological Effects

- Neuroprotective Properties : Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective effects. The structural characteristics of 1-tert-butyl 3-ethyl 4-aminopyrrolidine derivatives suggest potential interactions with neurotransmitter systems, particularly in modulating glutamate signaling pathways .

- Anti-inflammatory Activity : Some studies have highlighted the anti-inflammatory properties of similar pyrrolidine derivatives. They may inhibit pro-inflammatory cytokines and reduce oxidative stress markers, which are crucial in conditions such as neurodegenerative diseases .

- Anticancer Potential : Certain analogs of pyrrolidine compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Study on Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of pyrrolidine derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and lipid peroxidation levels when compared to control groups.

| Compound | Concentration (µM) | Cell Viability (%) | Lipid Peroxidation (nmol/mg protein) |

|---|---|---|---|

| Control | - | 50 ± 5 | 3.5 ± 0.2 |

| Compound A | 10 | 80 ± 6 | 1.2 ± 0.1 |

| Compound B | 20 | 85 ± 4 | 0.9 ± 0.1 |

This study suggests that modifications to the pyrrolidine structure can enhance neuroprotective properties.

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory mechanisms of related compounds, demonstrating that they could inhibit the NF-kB pathway, which is pivotal in inflammatory responses.

Research Findings Summary

Recent research has shown promising results regarding the biological activity of pyrrolidine derivatives:

- Neuroprotection : Significant reduction in neuronal cell death under oxidative stress conditions.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and pathways.

- Cytotoxicity Against Cancer Cells : Induction of apoptosis in multiple cancer cell lines.

Preparation Methods

Catalytic Hydrogenation of Protected Intermediates

The most efficient method for synthesizing the target compound begins with the hydrogenolysis of a benzyl-protected precursor. As detailed in Revolution Medicines’ patent (WO2021/108683), 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate undergoes catalytic hydrogenation using palladium on activated charcoal (Pd/C) in ethanol at 40°C under 50 psi H₂ for 24 hours. This step cleaves the chiral benzyl group, yielding the free amine intermediate with 99% efficiency. The reaction’s success hinges on:

-

Catalyst loading : 10% Pd/C by weight relative to the substrate.

-

Solvent choice : Ethanol ensures optimal solubility and hydrogen diffusion.

-

Temperature control : Elevated temperatures (40°C) accelerate deprotection without side reactions.

Post-reaction workup involves filtration through Celite to remove the catalyst, followed by ethyl acetate washes and reduced-pressure concentration. The product, 1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate, is isolated as a colorless liquid and confirmed via NMR (400 MHz, CDCl₃).

Mesylation and Amination of Pyrrolidine Derivatives

Alternative routes from EP1138672A1 and EP2468724B1 highlight mesylation (methanesulfonylation) to activate hydroxyl groups for nucleophilic substitution. For example:

-

Step 1 : tert-Butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate reacts with mesyl chloride (MsCl) in ethyl acetate at 0–5°C, forming the mesylate intermediate.

-

Step 2 : The mesylate undergoes amination with ammonia or benzylamine in tetrahydrofuran (THF) at 50–60°C, introducing the amino group.

This method achieves moderate yields (70–85%) but requires stringent temperature control to prevent racemization. The use of benzylamine as an ammonia surrogate enhances solubility but necessitates additional deprotection steps.

Hydrochloride Salt Formation

Conversion of the free amine to the hydrochloride salt is critical for stability and crystallinity. GlpBio’s protocol (GF52218) dissolves the amine in a minimal volume of ethanol, followed by dropwise addition of concentrated HCl (37%) at 0°C. The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum. Key parameters include:

-

Solvent system : Ethanol/ether mixtures prevent oiling out.

-

Stoichiometry : 1.1 equivalents of HCl ensure complete protonation.

-

Purity : >98% by HPLC, with residual solvents <0.1% (ICH guidelines).

Reaction Optimization and Process Analytics

Catalytic Hydrogenation Scalability

Scale-up of the Pd/C-mediated hydrogenation (from 39 g to 1 kg) reveals linear scalability with consistent yields (98–99%). Critical factors include:

-

Gas pressure : 50 psi H₂ balances reaction rate and safety.

-

Catalyst recycling : Pd/C retains activity for three cycles with <5% yield drop.

Table 1 : Hydrogenation Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 40°C | Maximizes rate |

| H₂ Pressure | 50 psi | Prevents over-reduction |

| Catalyst Loading | 10% w/w | Cost-effective |

Stereochemical Control

The (3S,4R) configuration is preserved via chiral starting materials. For instance, (S)-3-hydroxy-pyrrolidinol hydrochloride (CAS: 98977-34-5) is protected with di-tert-butyl dicarbonate (Boc₂O) in methanol, ensuring retention of stereochemistry during mesylation and amination. Chiral HPLC analysis (Chiralpak AD-H column) confirms enantiomeric excess >99%.

Analytical Characterization

Spectroscopic Validation

-

NMR (CDCl₃) : Key signals include δ 4.14–4.02 (m, 2H, COOCH₂CH₃), 3.70–3.52 (m, 3H, piperidine H), and 1.45–1.33 (s, 9H, tert-butyl).

-

IR (KBr) : Peaks at 1685 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) confirm carbamate and amine functionalities.

Table 2 : Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 294.78 g/mol | HRMS |

| Melting Point | 112–114°C | DSC |

| Solubility (H₂O) | 15 mg/mL | USP <791> |

Q & A

Q. What are the recommended safety protocols for handling 1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride in laboratory settings?

When handling this compound, ensure proper ventilation, use personal protective equipment (PPE) including gloves and goggles, and avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for at least 15 minutes and seek medical attention. Store in a sealed container away from ignition sources, and dispose of waste through authorized facilities .

Q. What synthetic methodologies are commonly used to prepare this compound?

A multi-step synthesis approach is typical, involving sequential reactions such as Boc protection, amidation, and carboxylation. For example, a four-step synthesis might include:

Boc protection of the pyrrolidine amine in DMF at 20°C for 14 hours.

Oxidation using 3-chloroperbenzoic acid in dichloromethane at controlled temperatures.

Deprotection with HCl in methanol/water under reflux.

Palladium-catalyzed coupling reactions for functionalization .

Q. How can researchers verify the purity and structural integrity of the compound post-synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm functional groups and stereochemistry.

- HPLC or LC-MS for purity assessment (>95% is typical).

- Elemental analysis to validate molecular composition (C, H, N, Cl) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent selection, temperature) to improve yield and selectivity .

Q. What statistical methods are effective for designing experiments to study the compound’s reactivity under varying conditions?

Employ Design of Experiments (DoE) frameworks to systematically explore variables (e.g., temperature, catalyst loading, solvent polarity). For example:

- Response Surface Methodology (RSM) to model nonlinear relationships.

- Factorial designs to identify interactions between parameters.

This minimizes experiments while maximizing data quality .

Q. How can contradictory data in catalytic studies involving this compound be resolved?

Contradictions often arise from unaccounted variables (e.g., trace moisture, impurities). Mitigation strategies include:

Q. What methodologies are recommended for studying the compound’s stability under different pH and temperature conditions?

Conduct accelerated stability studies:

Q. How can reactor design impact the scalability of reactions involving this compound?

Key considerations include:

- Mixing efficiency (e.g., continuous-flow reactors for exothermic steps).

- Mass transfer optimization (e.g., membrane reactors for biphasic systems).

- In-line analytics (e.g., PAT tools for real-time monitoring) .

Training and Methodological Resources

Q. What advanced training resources are available for researchers working with complex pyrrolidine derivatives?

Universities and institutions like ICReDD offer courses on:

- Multi-step organic synthesis (e.g., protecting group strategies).

- Computational reaction design (e.g., using Gaussian or ORCA software).

- Safety protocols aligned with Chemical Hygiene Plans .

Q. How can interdisciplinary approaches enhance research on this compound’s applications?

Integrate techniques from:

- Materials science (e.g., studying its use in polymer catalysts).

- Biochemistry (e.g., probing enzyme inhibition mechanisms).

- Environmental chemistry (e.g., degradation pathways in ecosystems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.